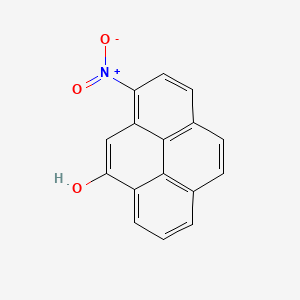

9-Hydroxy-1-nitropyrene

説明

9-Hydroxy-1-nitropyrene (9H1NP) is a hydroxylated nitro-polycyclic aromatic hydrocarbon (NPAH) formed primarily via the photodegradation of 1-nitropyrene (1-NP), a well-studied environmental pollutant emitted from diesel exhaust and combustion processes . Koizumi et al. (1994) identified 9H1NP as the major photodegradation product of 1-NP in environmental matrices, with its formation mediated by UV irradiation in aqueous and organic solvents . Structurally, 9H1NP retains the pyrene backbone but features a hydroxyl group at the 9-position and a nitro group at the 1-position, which significantly alters its physicochemical and toxicological properties compared to its parent compound.

Notably, 9H1NP has been implicated in oxidative stress and mutagenicity, though its direct toxicological profile remains less characterized than 1-NP.

特性

CAS番号 |

91254-93-2 |

|---|---|

分子式 |

C16H9NO3 |

分子量 |

263.25 g/mol |

IUPAC名 |

6-nitropyren-4-ol |

InChI |

InChI=1S/C16H9NO3/c18-14-8-12-13(17(19)20)7-6-10-5-4-9-2-1-3-11(14)15(9)16(10)12/h1-8,18H |

InChIキー |

CIIOACBBIMHZQA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O |

正規SMILES |

C1=CC2=C3C(=C1)C(=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O |

他のCAS番号 |

91254-93-2 |

同義語 |

1-nitropyrene-9-ol 9-hydroxy-1-nitropyrene |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Hydroxylated Nitropyrene Isomers

9H1NP shares structural similarities with other hydroxylated nitropyrenes, such as 1-nitropyren-3-ol and 1-nitropyren-6-ol , which are metabolites of 1-NP formed via rat liver enzymatic activity . Key distinctions include:

| Property | 9-Hydroxy-1-nitropyrene | 1-Nitropyren-3-ol | 1-Nitropyren-6-ol |

|---|---|---|---|

| Mutagenicity (TA98) | Not reported | Higher at low doses (≤0.5 µg) | Higher at low doses (≤0.5 µg) |

| Metabolic Pathway | Photodegradation | Hepatic oxidation | Hepatic oxidation |

| Environmental Fate | Rapid photodegradation in water | Likely slower degradation | Likely slower degradation |

- Mutagenicity: In Salmonella typhimurium TA98, 1-nitropyren-3-ol and 1-nitropyren-6-ol exhibit higher mutagenic activity than 1-NP at low doses (≤0.5 µg/plate) but reduced activity at higher doses .

- Reactivity : Unlike hepatic metabolites, 9H1NP forms via UV-mediated pathways, leading to faster environmental degradation in polar solvents (e.g., half-life of 1-NP reduced by 50% in water under sunlight) .

Dihydrodiol Derivatives

Pyrene dihydrodiols, such as pyrene-4,5-diol (compound 10 in ), are oxidation products of pyrene metabolism. Unlike 9H1NP, these compounds lack nitro functional groups, resulting in:

- Enhanced solubility : Dihydrodiols are more water-soluble due to hydroxyl groups, facilitating microbial degradation .

Epoxide Derivatives: 1-Nitropyrene-9,10-Oxide

1-Nitropyrene-9,10-oxide () is an electrophilic epoxide derivative of 1-NP, formed via cytochrome P450-mediated oxidation. Key differences from 9H1NP include:

- Reactivity : The epoxide group in 1-NP-9,10-oxide is highly reactive, enabling covalent binding to DNA nucleophiles, whereas 9H1NP’s hydroxyl group may act as a detoxification marker.

- Mutagenic Potential: Epoxides are typically more mutagenic than hydroxylated derivatives, though direct comparisons are absent in the provided evidence.

Parent Compound: 1-Nitropyrene

| Property | 1-Nitropyrene | 9-Hydroxy-1-nitropyrene |

|---|---|---|

| Photostability | High (slow degradation in dark) | Low (rapid degradation in light) |

| Mutagenicity (TA98) | Moderate | Likely lower (requires activation) |

| Bioavailability | High (lipophilic) | Moderate (hydroxyl enhances polarity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。